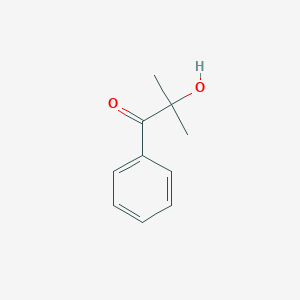

2-Hydroxy-2-methylpropiophenone

Beschreibung

Significance as a Photoinitiator in Advanced Materials Science

2-Hydroxy-2-methylpropiophenone is highly regarded as a photoinitiator, a substance that, upon absorbing light, generates reactive species to initiate polymerization. pubcompare.ai It is classified as a Type I photoinitiator, meaning it undergoes cleavage to form free radicals directly upon UV exposure. This characteristic makes it exceptionally efficient in initiating and promoting polymerization reactions in various UV-curable systems. chemicalbook.com

Upon exposure to UV light, typically in the 200-400 nm range, this compound undergoes a Norrish Type I cleavage. chemicalbook.comnbinno.com This photochemical reaction breaks the bond between the carbonyl group and the adjacent carbon atom, generating two distinct free radicals: a benzoyl radical and a hydroxyalkyl radical. researchgate.net These highly reactive radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid formation of a solid, crosslinked polymer network. nbinno.comresearchgate.net This process is fundamental to UV curing technologies used in coatings, inks, and adhesives, offering advantages like faster curing times and lower volatile organic compound (VOC) emissions compared to traditional methods. nbinno.com

The effectiveness of this compound is demonstrated in various advanced applications. In the field of hydrogels, the concentration of this photoinitiator has been shown to directly influence the material's mechanical properties. mdpi.com Studies have revealed that an increased amount of this compound leads to a more compact polymer network with higher tensile strength, a desirable trait for applications like dressing materials. mdpi.com It is also utilized in specialized polymerization techniques like photochemical thiol-ene "click" chemistry for synthesizing highly functional polyols and in the development of water-soluble photoinitiators for hydrogel synthesis. sigmaaldrich.comsigmaaldrich.com Furthermore, its role is critical in creating materials for dental applications, where it contributes to low shrinkage and high conversion rates during curing. nbinno.com

Table 1: Research Applications in Advanced Materials Science

| Research Area | Application of this compound | Key Findings |

| Hydrogel Synthesis | Used as a photoinitiator for UV-induced polymerization of polyvinylpyrrolidone-based hydrogels. mdpi.com | The amount of photoinitiator influences the mechanical properties; higher concentrations increase tensile strength and decrease percentage elongation. mdpi.com |

| Thiol-Ene "Click" Chemistry | Employed for the synthesis of highly functional polyols. sigmaaldrich.comsigmaaldrich.com | Demonstrates versatility in creating complex polymer architectures. sigmaaldrich.comsigmaaldrich.com |

| Dental Materials | Acts as a photoinitiator for curing dental composites. nbinno.com | Contributes to low shrinkage and high conversion, reducing stress and marginal leakage in dental fillings. nbinno.com |

| 3D Printing/Rapid Prototyping | Used in photocurable resins for rapid optical 3D printing. chemicalbook.com | Enables fast curing, which is essential for additive manufacturing processes. pubcompare.aichemicalbook.com |

| Composite Superabsorbents | Utilized in the UV photopolymerization synthesis of superabsorbent materials. chemicalbook.com | A study showed the creation of a composite superabsorbent with high water and salt absorbency. chemicalbook.com |

Role as an Organic Synthesis Intermediate

Beyond its primary function as a photoinitiator, this compound serves as a valuable intermediate or building block in organic synthesis. lookchem.comsfdchem.comzhishangchemical.com Its chemical structure allows it to participate in various reactions to create more complex molecules with potential applications in fields like pharmaceuticals and functional materials. chemicalbook.comlookchem.com

One notable application is in palladium-catalyzed cross-coupling reactions with aryl bromides. chemicalbook.com This process facilitates the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules. The reaction typically involves the coordination of a palladium catalyst to the aryl bromide, followed by oxidative addition of the this compound. chemicalbook.com This method is valued for its efficiency and selectivity under mild conditions, making it suitable for producing pharmaceutical intermediates and components of functional materials. chemicalbook.com

Furthermore, this compound is a precursor for synthesizing other substituted propiophenone (B1677668) products. lookchem.comzhishangchemical.com For example, it has been used in the synthesis of trifluoromethyl-based thiophosphoro superoxides and other specialized photoinitiators like 4'-hydroxymethyl-2-hydroxy-2-methyl-1-phenyl-1-propyl ketone. chemicalbook.com It is also a starting material for producing oxazolidinone compounds. chemicalbook.com A specific synthesis example involves reacting this compound with N-trifluoromethylthio-saccharin in the presence of triethylamine (B128534) to produce a trifluoromethyl-(2-benzoyl) isopropyl thio peroxide with a high yield. chemicalbook.com

Table 2: Synthetic Routes and Products

| Starting Material | Reagents | Product | Application of Product |

| 2-chloro-2-methylpropiophenone | Sodium hydroxide (B78521) (NaOH) in water chemicalbook.com | This compound | Photoinitiator, Organic Intermediate chemicalbook.com |

| 2-methyl-1-phenylpropane-1,2-diol (B14716093) | Toluene (B28343), Potassium bromide (KBr), TEMPO, Sodium hypochlorite (B82951) (NaClO) chemicalbook.com | This compound | Photoinitiator, Organic Intermediate chemicalbook.com |

| This compound | Aryl bromides, Palladium catalyst chemicalbook.com | Complex aryl-substituted molecules | Pharmaceutical intermediates, functional materials chemicalbook.com |

| This compound | N-trifluoromethylthio-saccharin, triethylamine chemicalbook.com | Trifluoromethyl-(2-benzoyl) isopropyl thio peroxide | Specialized chemical synthesis chemicalbook.com |

| This compound & Sulfaguanidine | Methanol orientjchem.org | Schiff base ligand (HMPSG) | Ligand for metal complexes with potential biological activity orientjchem.org |

Historical Context and Evolution of Research Trajectories

The prominence of this compound is closely linked to the development of UV curing technology. The industrialization of UV curing by Bayer in 1967 created a demand for efficient photoinitiators, substances that could initiate polymerization upon light exposure. zhishangchemical.com This technological shift spurred research into compounds that could meet the criteria of high reactivity, good solubility, and low yellowing, properties exhibited by this compound. zhishangchemical.com

Early research focused on establishing effective synthesis methods. One common industrial route involves the halogenation of 2-methylpropiophenone to form an intermediate like 2-chloro-2-methylpropiophenone, followed by hydrolysis with a base such as sodium hydroxide to yield the final product. chemicalbook.com Over time, various synthetic methodologies have been explored to improve yield, purity, and industrial scalability. chemicalbook.comgoogle.com For instance, a process starting from 2-methyl-1-phenylpropane-1,2-diol using TEMPO as a catalyst has also been developed. chemicalbook.com

As the understanding of its photochemical properties grew, research trajectories expanded from its basic application in coatings to more sophisticated areas. Scientists began investigating its use in creating advanced materials with tailored properties. pubcompare.ai Research in the 21st century has delved into its role in microfluidics for creating structured hydrogels, its application in high-performance composites, and its utility in specialized "click" chemistry reactions. sigmaaldrich.comchemicalbook.com Recent studies continue to explore its potential, for example, by developing new water-soluble photoinitiators based on its structure for synthesizing hydrogels, highlighting a continuous evolution in its research applications. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLYCEVDHLAQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044830 | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7473-98-5 | |

| Record name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-2-methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRG273AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photochemical Mechanisms and Reaction Kinetics

Photoinitiation Mechanism via Norrish Type I Reaction

As a Type I photoinitiator, 2-Hydroxy-2-methylpropiophenone directly undergoes cleavage to form free radicals upon exposure to UV light. This photochemical process is characterized as a Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom. wikipedia.org

Upon absorption of UV radiation, typically within the 200-400 nm range, the this compound molecule is promoted to an excited singlet state. nbinno.com It then undergoes intersystem crossing to a more stable triplet state. wikipedia.orgresearchgate.net From this excited triplet state, the molecule undergoes α-cleavage, a characteristic of the Norrish Type I reaction. researchgate.net This cleavage results in the breaking of the C-C bond adjacent to the carbonyl group, generating two distinct free radical species.

This rapid and efficient generation of radicals is a key attribute of this compound, making it a highly effective initiator for photopolymerization reactions. The stability of the resulting radicals influences the subsequent polymerization steps.

The α-cleavage of this compound yields two primary radical fragments: a benzoyl radical and a 2-hydroxy-2-propyl radical (an alkyl radical).

The formation of these two distinct radical species is a hallmark of the Norrish Type I photoinitiation mechanism for this compound. Both radicals are capable of initiating the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking the carbon-carbon double bonds, thus starting the chain reaction that leads to the formation of a crosslinked polymer network.

| Initial Compound | Radical Species 1 | Radical Species 2 |

|---|---|---|

| This compound | Benzoyl Radical | 2-hydroxy-2-propyl Radical |

Kinetics of Photopolymerization Processes

The kinetics of photopolymerization initiated by this compound are influenced by several factors that can significantly affect the rate and extent of the curing process.

The efficiency of photoinitiation is highly dependent on the wavelength of the incident UV light and the absorption characteristics of the photoinitiator. This compound exhibits a broad absorption spectrum in the UV region, typically between 200 and 400 nm. nbinno.com The maximum absorption peaks are crucial for efficient light absorption and subsequent radical generation. For instance, one study noted a maximum absorption peak at 243 nm. nih.gov The effectiveness of the photoinitiation process is directly related to how well the emission spectrum of the light source, such as a mercury vapor lamp (e.g., 365 nm), overlaps with the absorption spectrum of the photoinitiator. nih.gov The use of low-power lamps or LEDs is possible due to its broad absorption spectrum, which can reduce energy consumption during the curing process. nbinno.com

| Photoinitiator | Optimal UV Wavelength Range | Maximum Absorption Peak (Example) |

|---|---|---|

| This compound | 200-400 nm nbinno.com | 243 nm nih.gov |

The concentration of this compound has a direct impact on the kinetics of photopolymerization. An increased concentration of the photoinitiator leads to a higher rate of radical generation upon UV exposure. mdpi.com This, in turn, accelerates the polymerization rate and can lead to a more densely crosslinked polymer network. mdpi.com Studies have shown that a higher photoinitiator concentration results in a more compact polymer structure with increased tensile strength. mdpi.com However, an excessively high concentration can lead to incomplete curing due to light absorption at the surface, preventing UV penetration into the bulk of the material. Therefore, optimizing the photoinitiator concentration is crucial for achieving desired material properties.

| Photoinitiator Concentration | Polymerization Rate | Crosslinking Density | Tensile Strength |

|---|---|---|---|

| Increasing | Increases | Increases | Increases mdpi.com |

Free radical photopolymerization is susceptible to inhibition by molecular oxygen. radtech.orgradtech.org Oxygen can react with the generated free radicals to form unreactive peroxyl radicals, which can terminate the polymerization chain reaction. google.com This effect is particularly pronounced at the surface of the curing material where oxygen from the atmosphere is readily available, potentially leading to incomplete surface cure or a tacky surface. nokia.com The rate of polymerization is significantly reduced in the presence of oxygen, and there is often an induction period during which the dissolved oxygen is consumed before polymerization can proceed effectively. radtech.org Strategies to mitigate oxygen inhibition include increasing the photoinitiator concentration to generate a higher flux of radicals, using inert atmospheres (e.g., nitrogen), or incorporating oxygen scavengers into the formulation.

Mechanistic Insights into Crosslinking Phenomena

This compound is a highly efficient radical photoinitiator utilized in the crosslinking of polymers upon exposure to UV radiation. alfa-chemistry.comsigmaaldrich.com Its function is critical in UV-curable systems, including coatings, inks, adhesives, and the fabrication of advanced materials like hydrogels. nbinno.com The mechanism of initiation and the subsequent crosslinking are governed by fundamental photochemical principles.

Upon absorption of ultraviolet light, typically within the 200-400 nm range, this compound undergoes a primary photochemical process known as a Norrish Type I reaction. chemicalbook.comwikipedia.org This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom (α-scission). wikipedia.org This cleavage event directly generates two distinct and highly reactive free radical species: a benzoyl radical and a hydroxyalkyl radical (2-hydroxy-2-propyl radical).

These free radicals are the primary initiators of the polymerization and crosslinking process. They readily attack the carbon-carbon double bonds of monomers and oligomers present in the formulation, such as acrylates and methacrylates. This initiation step converts the monomer into a new radical species, which then propagates by reacting with other monomers, rapidly forming a growing polymer chain. The crosslinking occurs when the growing polymer chains are linked together, forming a three-dimensional network. This process is fundamental to UV curing technologies, which offer advantages such as rapid cure times and reduced emissions of volatile organic compounds (VOCs).

The concentration of this compound has a direct and significant impact on the kinetics of the crosslinking reaction and the final properties of the polymer network. mdpi.com An increased concentration of the photoinitiator leads to a greater number of primary radicals generated upon UV exposure. This results in more sites where polymerization is initiated. mdpi.com Consequently, the formed polymer network is composed of a higher density of shorter, crosslinked polymer chains. mdpi.com This more compact and densely crosslinked structure directly influences the material's mechanical properties. mdpi.com

Research findings have demonstrated a clear correlation between the photoinitiator concentration and the mechanical characteristics of hydrogel materials. As the amount of this compound is increased, the resulting hydrogels exhibit higher tensile strength and a lower percentage of elongation. mdpi.com This is because the denser network of crosslinks provides greater resistance to deformation.

The following table summarizes research findings on the effect of this compound concentration on the mechanical properties of a hydrogel.

| Amount of Photoinitiator (mL) | Tensile Strength (MPa) | Percentage Elongation (%) |

| 0.025 | 0.105 | 19.0 |

| 0.075 | 0.131 | 16.2 |

| 0.150 | 0.162 | 14.7 |

This table is generated based on data presented in a study on the influence of this compound content in hydrogel materials. The study demonstrated that increasing the photoinitiator amount led to a more compact polymer network with higher tensile strength. mdpi.com

Beyond standard acrylate/methacrylate polymerization, this compound is also employed in more specialized crosslinking chemistries. One notable example is its use in photochemical thiol-ene "click" chemistry. sigmaaldrich.com In these systems, the photoinitiator-generated radicals abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then reacts with a molecule containing an alkene ("ene"), initiating a step-growth polymerization process that is highly efficient and forms uniform polymer networks.

The kinetics of photocross-linking initiated by this compound can be investigated using techniques such as real-time photorheometry. chemicalbook.com Studies comparing its performance with other photoinitiators in specific formulations, such as those based on acrylated epoxidized soybean oil and aromatic dithiols, have shown that the choice of photoinitiator significantly affects the rate of photocross-linking and the structure of the final polymer network. chemicalbook.com

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for 2-Hydroxy-2-methylpropiophenone

This compound is a significant organic intermediate and photoinitiator, and its synthesis can be achieved through various chemical pathways. One common industrial method involves a multi-step process starting from basic aromatic compounds. This procedure begins with the Friedel-Crafts acylation of benzene (B151609) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2-methylpropiophenone (isobutyrophenone). googleapis.com The subsequent step involves the halogenation of the α-carbon. For instance, 2-methylpropiophenone can be chlorinated to yield 2-chloro-2-methyl-propiophenone. googleapis.com The final step is a nucleophilic substitution reaction where the halogen is replaced by a hydroxyl group. This hydrolysis is typically performed by treating the α-halo ketone with an aqueous base like sodium hydroxide (B78521) to yield the final product, this compound. googleapis.com

Another documented synthetic route involves the oxidation of 2-methyl-1-phenylpropane-1,2-diol (B14716093). sfdchem.comchemicalbook.com In this method, the diol is treated with a catalytic system in a biphasic solvent mixture, such as toluene (B28343) and water. The reaction utilizes reagents like potassium bromide (KBr), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), and an oxidizing agent like sodium hypochlorite (B82951) solution. sfdchem.comchemicalbook.com The reaction is carefully controlled at a low temperature, and after workup including separation and concentration of the organic phase, the crude product is purified by fractional distillation to yield this compound as a colorless oil. sfdchem.comchemicalbook.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| Benzene, Isobutyryl chloride | 1. AlCl₃2. Halogenating agent (e.g., NaClO)3. NaOH | 2-methylpropiophenone, 2-chloro-2-methyl-propiophenone | This compound | googleapis.com |

| 2-methyl-1-phenylpropane-1,2-diol | KBr, TEMPO, Sodium hypochlorite | Not applicable | This compound | sfdchem.comchemicalbook.com |

Derivatization Strategies for Enhanced Functionality

This compound serves as a versatile building block for the synthesis of more complex molecules with tailored properties. Its functional groups—the hydroxyl group, the carbonyl group, and the aromatic ring—provide multiple sites for chemical modification, leading to derivatives with enhanced capabilities for various applications.

The utility of photoinitiators in aqueous systems, such as in the fabrication of hydrogels for biomedical applications, necessitates their solubility in water. This compound, being sparingly soluble in water, has been the subject of derivatization to improve its hydrophilicity. sigmaaldrich.comsigmaaldrich.com Research has focused on developing new water-soluble Type I photoinitiators based on its structure, which is crucial for processes like hydrogel synthesis. sigmaaldrich.comsigmaaldrich.com One strategy involves incorporating hydrophilic moieties into the photoinitiator structure. For example, hydrophilic nanogels functionalized with a similar photoinitiator, 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, have been synthesized. These nanogels demonstrate excellent water solubility, reaching up to 50 wt%, a significant improvement over the parent compound. rsc.org

To address issues such as migration of residual photoinitiator from cured materials, which is a concern in applications like food and drug packaging, multifunctional photoinitiators have been designed. nih.gov These are larger molecules that contain multiple photoinitiating moieties within a single structure. A novel trifunctional photoinitiator has been successfully synthesized using this compound (also known as Irgacure 1173) and 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) as starting materials. nih.gov The synthesis involves a two-step esterification process. First, this compound is reacted with trimellitic anhydride (B1165640) chloride in the presence of triethylamine (B128534). The resulting product is then reacted with 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone to yield the final trifunctional photoinitiator. nih.gov This larger molecule exhibits good thermal stability and photoinitiating activity while showing significantly lower migration from the cured film compared to its individual components. nih.gov

The ketone functional group in propiophenone (B1677668) derivatives can undergo condensation reactions with primary amines to form Schiff bases (or imines). These compounds are an important class of ligands in coordination chemistry, with applications in catalysis and material science. semanticscholar.org The general synthesis involves refluxing a hydroxy-propiophenone derivative with an aliphatic or aromatic amine in an appropriate solvent, often with a catalytic amount of acid. semanticscholar.orgnapas.org.ng For instance, new Schiff bases have been synthesized by condensing substituted 2'-hydroxy propiophenones with amines like benzylamine, p-toluidine, and aniline. semanticscholar.org The formation of the characteristic azomethine (-C=N-) group is confirmed by spectroscopic methods. semanticscholar.org Although direct synthesis from this compound is less commonly cited, its structural similarity to other hydroxy ketones suggests its potential to form Schiff base ligands through analogous condensation reactions. semanticscholar.orgmdpi.com

Role in Palladium-Catalyzed Carbon-Carbon Bond Formation

Beyond its role as a photoinitiator, this compound is a valuable reactant in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. chemicalbook.com These reactions facilitate the formation of new carbon-carbon bonds, which is a fundamental transformation for constructing complex molecular architectures. chemicalbook.comacs.org

A notable application of this compound is its unique palladium-catalyzed reaction with aryl bromides. acs.orgnih.gov This transformation is not a simple coupling but a complex multiple arylation process that proceeds through successive cleavage of both C-C and C-H bonds. nih.govacs.org When this compound is treated with an excess of an aryl bromide in the presence of a palladium catalyst, a base, and a suitable ligand, it can lead to the formation of structurally complex products like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. acs.orgnih.gov

The reaction conditions, particularly the choice of phosphine (B1218219) ligand, play a critical role in determining the product distribution. For example, reacting this compound with bromobenzene (B47551) using triphenylphosphine (B44618) (PPh₃) as the ligand primarily yields 1,1,2,2-tetraphenylethane. acs.org However, using a bulkier ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) with p-bromotoluene can produce both 1,1,2,2-tetra(p-tolyl)ethane and a significant amount of 1-phenyl-4,4-di(p-tolyl)-7-methylisochroman-3-one. acs.orgfigshare.com

The table below summarizes the results of the palladium-catalyzed reaction of this compound with various aryl bromides, showcasing the influence of the phosphine ligand on product formation. acs.org

| Aryl Bromide (ArBr) | Ligand | Product(s) | Yield (%) | Reference(s) |

| Bromobenzene | PPh₃ | 1,1,2,2-Tetraphenylethane | 62 | acs.org |

| p-Bromotoluene | P(p-tolyl)₃ | 1,1,2,2-Tetra(p-tolyl)ethane | 74 | acs.org |

| p-Bromotoluene | P(t-Bu)₃ | 1,1,2,2-Tetra(p-tolyl)ethane1-phenyl-4,4-di(p-tolyl)-7-methylisochroman-3-one | 10042 | acs.orgfigshare.com |

| p-Bromoanisole | P(t-Bu)₃ | 1,1,2,2-Tetra(p-methoxyphenyl)ethane4,4-Di(p-methoxyphenyl)-7-methoxy-1-phenylisochroman-3-one | 9462 | acs.org |

| p-Bromofluorobenzene | P(t-Bu)₃ | 1,1,2,2-Tetra(p-fluorophenyl)ethane | 80 | acs.org |

Reaction Conditions: Pd(OAc)₂, Cs₂CO₃, refluxing o-xylene. acs.org

Investigation of Selective Multiple Arylation Pathways

This compound can undergo a distinctive multiple arylation process when treated with an excess of aryl bromides in the presence of a palladium catalyst. This reaction proceeds through the cleavage of both C-C and C-H bonds, leading to the formation of complex arylated products. Specifically, this pathway can yield 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones nih.gov. The selectivity of this multiple arylation has been a subject of investigation, with the potential for controlled synthesis of different products by varying aryl bromides and ligands chemicalbook.comchemicalbook.com.

Table 1: Products of Palladium-Catalyzed Multiple Arylation of this compound with Aryl Bromides

| Reactant | Catalyst System | Product(s) | Reference |

| This compound and excess aryl bromides | Palladium catalyst | 1,1,2,2-tetraarylethanes | nih.gov |

| This compound and excess aryl bromides | Palladium catalyst | 4,4-diaryl-1-phenylisochroman-3-ones | nih.gov |

Utilization as a Building Block for Substituted Propiophenone Products

Beyond its role in polymerization, this compound serves as a valuable intermediate or building block in organic synthesis for the creation of various substituted propiophenone products chemicalbook.comchemicalbook.comguidechem.comchemicalbook.com. Its chemical structure allows it to be a precursor in the synthesis of more complex molecules.

Notable examples of its application as a synthetic building block include its use in the production of specialized photoinitiators and other functional compounds. For instance, it is a starting material for the synthesis of 4'-hydroxymethyl-2-hydroxy-2-methyl-1-phenyl-1-propyl ketone chemicalbook.com. Additionally, it has been utilized in the synthesis of trifluoromethyl-based thiophosphoro superoxides and oxazolidinone compounds chemicalbook.com. In one specific example, reacting this compound with N-trifluoromethylthio-saccharin in the presence of triethylamine yields a trifluoromethyl-(2-benzoyl) isopropyl thio peroxide with a high yield.

Table 2: Examples of Substituted Propiophenone Products Synthesized from this compound

| Product | Synthetic Application/Significance | Reference |

| Trifluoromethyl-based thiophosphoro superoxides | Intermediate in organic synthesis | chemicalbook.com |

| 4'-Hydroxymethyl-2-hydroxy-2-methyl-1-phenyl-1-propyl ketone | A specialized photoinitiator | chemicalbook.com |

| Oxazolidinone compounds | Intermediate in organic synthesis | chemicalbook.com |

| Trifluoromethyl-(2-benzoyl) isopropyl thio peroxide | High-yield synthesis product |

Quantum Chemical Characterization of Molecular Structure

The precise three-dimensional arrangement of atoms in this compound has been extensively studied using a variety of computational methods. These theoretical approaches allow for the determination of the most stable molecular conformation, known as the optimized geometry, which is essential for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scielo.org.bomdpi.com For this compound, DFT calculations have been employed to determine its optimized molecular structure. worldscientific.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. DFT methods, such as B3LYP, are favored for their balance of computational cost and accuracy in reproducing experimental data. scielo.org.bonih.gov The optimized geometry is a critical first step for further calculations, including vibrational frequency analysis and the prediction of electronic properties. nih.gov

Beyond DFT, ab initio and semi-empirical methods have also been applied to characterize the molecular structure of this compound. worldscientific.comresearchgate.net Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data. researchgate.netlibretexts.org

Key ab initio methods used in the study of this compound include:

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netwikipedia.org

Møller-Plesset Perturbation Theory (MP2): The MP2 method improves upon the HF approximation by including electron correlation effects, offering a higher level of accuracy. researchgate.netsmu.edu

These methods, like DFT, have been used to obtain the optimized molecular structure of this compound in the gas phase and in various solvents, providing a comprehensive understanding of its conformational properties. worldscientific.com Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are faster but generally less accurate than ab initio or DFT approaches. wikipedia.orgresearchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and optical properties of a molecule. Computational analysis of this compound's electronic structure provides deep insights into its behavior as a photoinitiator.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. mdpi.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and exhibits higher chemical reactivity. researchgate.net

A large HOMO-LUMO gap indicates high stability and lower reactivity. libretexts.org

For this compound, the HOMO-LUMO gap has been calculated using methods like HF and MP2. worldscientific.com This analysis helps to explain the molecule's chemical stability and activity. worldscientific.comresearchgate.net The energy gap is a key indicator of the energy required to excite an electron from the ground state to an excited state, which is fundamental to its role in photopolymerization.

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for this compound using different computational methods.

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| HF/6-31++G | -8.87 | 1.98 | 10.85 |

| MP2/6-311++G | -8.54 | 2.12 | 10.66 |

This data is derived from theoretical calculations and provides a quantitative measure of the molecule's electronic properties. worldscientific.com

Theoretical methods can predict the electronic absorption spectra of molecules, which is directly related to how they interact with light. nih.gov For this compound, a compound valued for its photochemical reactivity, understanding its UV absorption is critical. chemicalbook.comrsc.org It has a strong absorption peak in the ultraviolet range. chemicalbook.com

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. researchgate.net Studies on this compound have shown that TD-DFT calculations can predict its electronic absorption spectra in the gas phase and in different solvents. worldscientific.com These simulations can reveal how the solvent environment influences the absorption properties. Subtle differences are sometimes observed between calculated and experimental UV-Vis spectra, but the simulated spectra often show excellent agreement with experimental results. researchgate.net This predictive capability is invaluable for understanding how the molecule absorbs UV light to generate the reactive radicals necessary for initiating polymerization. rsc.org

Spectroscopic Property Simulations

Computational chemistry is also used to simulate various types of spectra, providing a theoretical counterpart to experimental measurements. For this compound, vibrational spectra (FT-IR and FT-Raman) have been computed. worldscientific.comresearchgate.net These simulations calculate the vibrational frequencies of the molecule in its ground state. researchgate.net By comparing the computed vibrational wavenumbers with those obtained from experimental FT-IR and FT-Raman spectroscopy, researchers can make detailed assignments of the absorption bands to specific functional groups within the molecule. researchgate.net For instance, the strong band observed around 1680 cm⁻¹ in the experimental FTIR spectrum is characteristic of the carbonyl group in its undissociated form. researchgate.net The good agreement often found between simulated and observed spectra validates the accuracy of the computational models used, including the optimized molecular geometry. researchgate.net

Q & A

Q. What are the critical safety protocols for handling 2-Hydroxy-2-methylpropiophenone in laboratory settings?

Methodological Answer:

- Ventilation and PPE : Use fume hoods for synthesis or UV-curing applications to minimize inhalation exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Avoid aqueous discharge without neutralization .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention. For ingestion, do not induce vomiting; administer activated charcoal under medical supervision .

Q. How does this compound function as a photoinitiator in UV-curing systems?

Methodological Answer:

- Mechanism : Upon UV irradiation, the compound undergoes α-cleavage to generate free radicals, initiating polymerization in acrylate resins. The efficiency depends on UV wavelength (optimal at 240–340 nm) and oxygen inhibition resistance .

- Experimental Optimization : Use a mercury vapor lamp (e.g., 365 nm) and test concentrations between 1–5 wt% in resin formulations. Monitor curing kinetics via real-time FTIR to track C=C bond conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight, solubility)?

Methodological Answer:

- Data Verification : Cross-reference peer-reviewed studies (e.g., Journal of Polymer Science) with analytical techniques:

- NMR/FTIR : Confirm molecular structure (e.g., C=O peak at ~1700 cm⁻¹ in FTIR) .

- Mass Spectrometry : Validate molecular weight (theoretical: 164.20 g/mol for C₁₀H₁₂O₂; discrepancies may arise from hydration or impurities) .

- Solubility Testing : Use a shake-flask method in solvents like ethanol or DMSO, reporting results at 25°C ± 0.5°C .

Q. What experimental designs are effective for studying the compound’s role in hydrogels for biomedical applications?

Methodological Answer:

Q. How does the compound’s performance vary in heterogeneous vs. homogeneous polymerization systems?

Methodological Answer:

- Controlled Experiments :

- Homogeneous : Dissolve in monomer solutions (e.g., acrylamide/DMSO) and monitor viscosity changes via rheometry.

- Heterogeneous : Emulsify in water using surfactants (e.g., SDS) and track particle size via dynamic light scattering .

Cross-Disciplinary Research Questions

Q. What advanced spectroscopic methods are used to study the compound’s degradation byproducts in environmental systems?

Methodological Answer:

Q. How can computational modeling enhance the design of this compound derivatives for improved photoinitiation efficiency?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict UV absorption shifts. Substituents like electron-donating groups (e.g., –OCH₃) reduce energy gaps, enhancing reactivity .

- Synthesis Validation : Synthesize derivatives (e.g., 4-methoxy variants) and validate predictions via UV-Vis spectroscopy and photo-DSC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity grades (e.g., 97% vs. 99%) across suppliers?

Methodological Answer:

- Independent Testing : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Compare retention times against Sigma-Aldrich (99%) and TCI (96%) standards .

- Batch Documentation : Request COA (Certificate of Analysis) from suppliers and verify traceability to NIST reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.